1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine 1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 881476-80-8
VCID: VC0346311
InChI: InChI=1S/C23H32N2O3S/c1-5-28-22-15-19(4)21(18(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)17-20-9-7-6-8-10-20/h6-10,15-16,18H,5,11-14,17H2,1-4H3
SMILES: CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C23H32N2O3S
Molecular Weight: 416.6g/mol

1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

CAS No.: 881476-80-8

Main Products

VCID: VC0346311

Molecular Formula: C23H32N2O3S

Molecular Weight: 416.6g/mol

1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine - 881476-80-8

CAS No. 881476-80-8
Product Name 1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Molecular Formula C23H32N2O3S
Molecular Weight 416.6g/mol
IUPAC Name 1-benzyl-4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C23H32N2O3S/c1-5-28-22-15-19(4)21(18(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)17-20-9-7-6-8-10-20/h6-10,15-16,18H,5,11-14,17H2,1-4H3
Standard InChIKey GMHLNLJMKFQCJW-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Canonical SMILES CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
PubChem Compound 7574303
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator